An In-depth Technical Guide to (Pyridin-3-yloxy)-acetic acid (CAS 86649-57-2)
An In-depth Technical Guide to (Pyridin-3-yloxy)-acetic acid (CAS 86649-57-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of (Pyridin-3-yloxy)-acetic acid, a heterocyclic compound with potential applications in pharmaceutical research and development. This document consolidates available physicochemical data, outlines a probable synthetic route, details expected analytical characteristics, and explores the biological activities of its derivatives, offering insights into its potential as a scaffold in drug discovery.
Physicochemical Properties
(Pyridin-3-yloxy)-acetic acid is a solid, crystalline compound. Its core structure consists of a pyridine ring linked to an acetic acid moiety via an ether bond. The quantitative physicochemical properties are summarized in Table 1.
| Property | Value | Source |
| CAS Number | 86649-57-2 | N/A |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Melting Point | 210-212 °C | [1] |
| Boiling Point (Predicted) | 312.9 ± 17.0 °C | [1] |
| Density (Predicted) | 1.300 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.56 ± 0.10 | N/A |
| Solubility | Slightly soluble in water. | N/A |
| Appearance | White to light yellow powder/crystal. | N/A |
Synthesis and Experimental Protocols
Proposed Synthesis of (Pyridin-3-yloxy)-acetic acid
The synthesis would proceed by the reaction of 3-hydroxypyridine with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base.
Reaction:
3-Hydroxypyridine + ClCH₂COOH → (Pyridin-3-yloxy)-acetic acid + HCl
Experimental Protocol:
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Dissolution of Reactants: 3-hydroxypyridine is dissolved in a suitable solvent, such as a polar aprotic solvent like dimethylformamide (DMF) or a polar protic solvent like ethanol.
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Addition of Base: A base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is added to the solution to deprotonate the hydroxyl group of 3-hydroxypyridine, forming the corresponding pyridin-3-olate.[2]
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Addition of Haloacetic Acid: Chloroacetic acid or its ester is added to the reaction mixture. The pyridin-3-olate then acts as a nucleophile, attacking the electrophilic carbon of the chloroacetic acid in an Sₙ2 reaction to form the ether linkage.
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Reaction Conditions: The reaction is typically stirred at an elevated temperature to ensure completion.
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Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve acidification to precipitate the carboxylic acid, followed by filtration. The crude product can then be purified by recrystallization from a suitable solvent to yield pure (Pyridin-3-yloxy)-acetic acid.
Analytical and Spectroscopic Data
Specific, experimentally obtained spectra for (Pyridin-3-yloxy)-acetic acid are not widely published. However, the expected spectral characteristics can be predicted based on the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine ring and the methylene and carboxylic acid protons of the acetic acid moiety.
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Pyridine Protons: The four protons on the pyridine ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern.
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Methylene Protons (-OCH₂-): A singlet corresponding to the two methylene protons is expected, likely in the range of δ 4.5-5.0 ppm, shifted downfield due to the adjacent oxygen atom.
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Carboxylic Acid Proton (-COOH): A broad singlet for the acidic proton will be observed at a downfield chemical shift, typically above δ 10 ppm, and its position can be concentration and solvent dependent.
¹³C NMR: The carbon NMR spectrum will show seven distinct signals.
| Carbon Environment | Expected Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 170 - 185 |
| C (Aromatic, C-O) | ~155 |
| C (Aromatic) | 125 - 150 |
| -OCH₂- | 60 - 70 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | Broad band, 2500 - 3300 |
| C-H (Aromatic) | 3000 - 3100 |
| C=O (Carboxylic Acid) | 1700 - 1725 |
| C=C, C=N (Aromatic Ring) | 1450 - 1600 |
| C-O (Ether) | 1200 - 1300 (asymmetric), 1000-1100 (symmetric) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 153. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the ether bond.
Biological Activity and Potential Applications
While there is limited information on the specific biological activity of (Pyridin-3-yloxy)-acetic acid itself, its structural motifs are present in compounds with significant pharmacological interest. Research has primarily focused on its derivatives for various therapeutic applications.[3]
HIV Replication Inhibition
Derivatives of pyridin-3-yl acetic acid have been investigated as potential inhibitors of human immunodeficiency virus (HIV) replication.[3] The exact mechanism of action for these derivatives is not fully elucidated in the available literature but is an active area of research.
PIM-1 Kinase Inhibition
The pyridin-3-yloxy moiety is a key structural component in some reported inhibitors of PIM-1 kinase.[3] PIM kinases are a family of serine/threonine kinases that are implicated in the regulation of cell proliferation, survival, and apoptosis.[4] Overexpression of PIM-1 is associated with several cancers, making it an attractive target for cancer therapy.[4] PIM-1 kinase exerts its effects through various downstream signaling pathways, including the JAK/STAT and NF-κB pathways.
Experimental Protocol: Kinase Inhibition Assay
A common method to assess the inhibitory activity of a compound against a kinase like PIM-1 is a biochemical assay.
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Assay Components: The assay typically includes the purified PIM-1 enzyme, a specific substrate peptide, ATP (adenosine triphosphate), and the test compound at various concentrations.
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Reaction Initiation: The reaction is initiated by the addition of ATP. PIM-1 catalyzes the transfer of a phosphate group from ATP to the substrate.
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Detection: The extent of phosphorylation is measured. This can be done using various methods, such as radiolabeling with ³²P-ATP and measuring radioactivity, or by using phosphorylation-specific antibodies in an ELISA-based format.
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Data Analysis: The inhibitory activity of the compound is determined by measuring the reduction in substrate phosphorylation in the presence of the compound compared to a control without the compound. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.
PPARγ Agonism
Derivatives of (Pyridin-3-yloxy)-acetic acid have also been evaluated for their potential as peroxisome proliferator-activated receptor-gamma (PPARγ) agonists.[3] PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[5] Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes.[6] Activation of PPARγ leads to the transcription of genes involved in insulin sensitization and adipogenesis.
References
- 1. 86649-57-2 CAS MSDS ((PYRIDIN-3-YLOXY)-ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-(Pyridin-4-yloxy)acetic acid (58530-47-5) for sale [vulcanchem.com]
- 3. (Pyridin-3-yloxy)-acetic acid | 86649-57-2 | Benchchem [benchchem.com]
- 4. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPAR agonist - Wikipedia [en.wikipedia.org]
